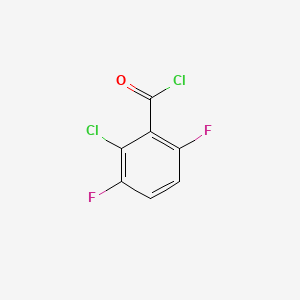

2-Chloro-3,6-difluorobenzoyl chloride

描述

Overview of Benzoyl Chlorides as Versatile Acylating Agents in Synthetic Chemistry

Benzoyl chlorides are derivatives of benzoic acid, belonging to a class of organic compounds known as acyl chlorides. wikipedia.org They are characterized by the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom, resulting in a highly reactive acylating agent. pearson.com This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. pearson.com

This inherent reactivity makes benzoyl chlorides cornerstone reagents in a multitude of chemical transformations. wikipedia.org They are extensively used to introduce the benzoyl group (C₆H₅CO-) into molecules containing active hydrogen atoms, such as alcohols, phenols, and amines, through reactions like esterification and amidation. wikipedia.org A classic example is the Schotten-Baumann reaction, where benzoyl chloride reacts with an alcohol or amine in the presence of a base to form the corresponding ester or amide. Furthermore, they are key participants in Friedel-Crafts acylation reactions, where they react with aromatic compounds to form benzophenones and related derivatives. wikipedia.org Their utility as chemical intermediates is critical in the production of dyes, pharmaceuticals, perfumes, and polymerization initiators like benzoyl peroxide. wikipedia.org

Significance of Halogenation in Modulating Reactivity and Selectivity in Aromatic Systems

The introduction of halogen atoms—such as fluorine and chlorine—onto the aromatic ring of a benzoyl chloride profoundly influences its chemical behavior. Halogens exert a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating mesomeric or resonance effect (+M) due to the presence of lone pairs of electrons.

For halogens, the inductive effect typically dominates, leading to a deactivation of the aromatic ring towards electrophilic substitution. nih.gov This means that halogenated aromatic compounds are generally less reactive than their non-halogenated counterparts in reactions like nitration or further halogenation. However, this modulation of electron density is precisely what makes them valuable. The presence and position of halogens can alter the reactivity of the acyl chloride group and provide steric hindrance, thereby guiding the regioselectivity of subsequent reactions. For instance, the strategic placement of fluorine and chlorine atoms can enhance the stability of a molecule or create specific reactive sites for further functionalization, a critical aspect in the synthesis of complex target molecules like active pharmaceutical ingredients.

Positioning of 2-Chloro-3,6-difluorobenzoyl chloride within the Landscape of Functionalized Acyl Chlorides

This compound (CAS Number: 261762-42-9) is a highly specialized acyl chloride that embodies the principles of reactivity modulation through polyhalogenation. oakwoodchemical.com Its structure is distinguished by the presence of three halogen substituents on the benzene (B151609) ring: a chlorine atom at position 2 and fluorine atoms at positions 3 and 6. This specific substitution pattern creates a unique electronic and steric environment.

While detailed research on this specific isomer is not as extensive as for some of its counterparts, its synthetic utility can be inferred from its structure and the chemistry of its precursor, 2-Chloro-3,6-difluorobenzoic acid (CAS Number: 287172-74-1). chemdad.com The conversion of a benzoic acid to its corresponding benzoyl chloride is a standard and efficient process, typically achieved using reagents like thionyl chloride or oxalyl chloride. wikipedia.org

The combination of chlorine and fluorine atoms provides a powerful tool for synthetic chemists. The fluorine atoms, particularly the one at the ortho position (position 6), significantly influence the reactivity of the acyl chloride moiety. This substitution pattern is crucial in the synthesis of specialized heterocyclic compounds, where the halogens can serve as leaving groups in nucleophilic aromatic substitution reactions or direct subsequent synthetic steps. Compounds with similar substitution patterns, such as 2-chloro-6-fluoro-3-methylbenzoic acid, are known intermediates in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for treating metabolic diseases like obesity. guidechem.com This positions this compound as a valuable building block for creating novel, biologically active molecules.

Interactive Data Tables

Table 1: Physicochemical Properties of 2-Chloro-3,6-difluorobenzoic Acid and Related Isomers

This table presents known data for the precursor to the title compound and compares it with other difluorobenzoyl chloride isomers to provide context on their physical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form/Melting/Boiling Point |

| 2-Chloro-3,6-difluorobenzoic acid | 287172-74-1 | C₇H₃ClF₂O₂ | 192.55 | 126-128°C (Melting Point) chemdad.com |

| 2,3-Difluorobenzoyl chloride | 18355-73-2 | C₇H₃ClF₂O | 176.55 | 85-87°C/14 mmHg (Boiling Point) |

| 2,6-Difluorobenzyl chloride | 697-73-4 | C₇H₅ClF₂ | 162.56 | Liquid chemicalbook.com |

| 2,4-dichloro-3,5-difluorobenzoic acid | N/A | C₇H₂Cl₂F₂O₂ | 242.99 | 154–155 °C (Melting Point) researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-3,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-6-4(11)2-1-3(10)5(6)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFPZKKUVNEIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378535 | |

| Record name | 2-Chloro-3,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-42-9 | |

| Record name | 2-Chloro-3,6-difluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 Chloro 3,6 Difluorobenzoyl Chloride

Chlorination of 3,6-Difluorobenzoic Acid Derivatives

The most direct and widely utilized method for the preparation of 2-Chloro-3,6-difluorobenzoyl chloride is the chlorination of 2-Chloro-3,6-difluorobenzoic acid. This transformation can be efficiently carried out using various chlorinating agents, with thionyl chloride (SOCl₂) being one of the most common due to the convenient removal of its byproducts.

Reaction with Thionyl Chloride (SOCl₂)

The reaction of 2-Chloro-3,6-difluorobenzoic acid with thionyl chloride is a well-established method for the synthesis of the corresponding acyl chloride. masterorganicchemistry.comlibretexts.org The primary advantage of this reagent is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process. youtube.comchemguide.co.uk

The conversion of 2-Chloro-3,6-difluorobenzoic acid to this compound using thionyl chloride is typically performed by heating the carboxylic acid with an excess of the chlorinating agent. researchgate.net The reaction can be carried out neat or in an inert solvent such as toluene (B28343). researchgate.net The presence of a catalytic amount of a tertiary amine, like pyridine (B92270), or N,N-dimethylformamide (DMF) can accelerate the reaction. rsc.orgyoutube.com

Optimization of the reaction conditions involves balancing temperature, reaction time, and the molar ratio of the reactants to maximize the yield and purity of the product. A slight excess of thionyl chloride is generally used to ensure complete conversion of the carboxylic acid. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

Table 1: Representative Reaction Conditions for the Chlorination of a Substituted Benzoic Acid with Thionyl Chloride

| Parameter | Condition |

| Reactants | 2-Chloro-3,6-difluorobenzoic acid, Thionyl chloride |

| Solvent | Toluene (optional) |

| Catalyst | N,N-Dimethylformamide (catalytic amount) |

| Temperature | Reflux (typically 70-80 °C) |

| Reaction Time | 2-4 hours |

| Work-up | Distillation to remove excess thionyl chloride |

The mechanism for the reaction between a carboxylic acid and thionyl chloride involves a nucleophilic acyl substitution pathway. youtube.comchemistrysteps.com The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. masterorganicchemistry.comlibretexts.org This intermediate is highly reactive. The chloride ion, which was displaced in the initial step, then acts as a nucleophile, attacking the carbonyl carbon. youtube.com This is followed by the collapse of the tetrahedral intermediate and the departure of the leaving group, which fragments into the stable gaseous products, sulfur dioxide and a chloride ion, which subsequently forms hydrogen chloride. youtube.com

The primary byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed as gases. youtube.com However, if an excess of thionyl chloride is used, it must be removed from the product. Due to the relatively high boiling point of this compound, purification is typically achieved by distillation under reduced pressure to remove the more volatile thionyl chloride. researchgate.net Washing the crude product with an inert solvent can also aid in purification. It is crucial to perform the reaction and purification steps under anhydrous conditions, as the acyl chloride product is susceptible to hydrolysis back to the carboxylic acid. researchgate.net

Alternative Chlorinating Reagents (e.g., Phosphorus Pentachloride)

Phosphorus pentachloride (PCl₅) is another effective reagent for the conversion of carboxylic acids to acyl chlorides. libretexts.orgchemguide.co.uk The reaction with PCl₅ is often vigorous and can be performed at room temperature or with gentle heating. chemguide.co.uk

The general reaction involves the treatment of the carboxylic acid with PCl₅, yielding the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. doubtnut.comquora.com

Table 2: Comparison of Chlorinating Agents

| Chlorinating Agent | Formula | Byproducts | Physical State |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Liquid |

| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Solid |

| Phosphorus Trichloride (B1173362) | PCl₃ | H₃PO₃(s) | Liquid |

A significant drawback of using PCl₅ is the formation of the liquid byproduct, phosphorus oxychloride (POCl₃), which has a boiling point that may be close to that of the desired acyl chloride, potentially complicating purification by distillation. wikipedia.org

Halogenation and Fluorination of Benzoyl Chloride Precursors

Sequential Chlorination and Fluorination Strategies

A common approach to synthesizing polysubstituted aromatic compounds is the sequential introduction of the desired functional groups. In the case of this compound, this could involve starting with a difluorinated precursor and subsequently introducing the chlorine atom, or vice-versa.

One plausible route begins with 2,5-difluoroaniline. This starting material can undergo a Sandmeyer reaction to replace the amino group with a chlorine atom, yielding 2-chloro-1,4-difluorobenzene. nih.gov The Sandmeyer reaction is a versatile method for the conversion of aryl amines to aryl halides via the formation of a diazonium salt intermediate. nih.gov

The next critical step is the introduction of a carboxyl group at the desired position. This can be achieved through various carboxylation methods. One such method is the reaction with a strong base like n-butyllithium to form an organolithium intermediate, which is then quenched with carbon dioxide. Alternatively, Friedel-Crafts acylation followed by oxidation can be employed.

Finally, the synthesized 2-chloro-3,6-difluorobenzoic acid is converted to the target acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com

An alternative sequential strategy could involve the direct chlorination of a difluorobenzoic acid derivative. For instance, a process for the chlorination of 2-chloro-4,5-difluorobenzoic acid has been described, which could be adapted for a different isomer. google.com This highlights the possibility of introducing the chlorine atom at a later stage in the synthesis.

| Step | Reaction Type | Key Reagents | Precursor | Product |

| 1 | Diazotization/Sandmeyer Reaction | NaNO₂, HCl, CuCl | 2,5-Difluoroaniline | 2-Chloro-1,4-difluorobenzene |

| 2 | Carboxylation | n-BuLi, CO₂ | 2-Chloro-1,4-difluorobenzene | 2-Chloro-3,6-difluorobenzoic acid |

| 3 | Chlorination | SOCl₂ or (COCl)₂ | 2-Chloro-3,6-difluorobenzoic acid | This compound |

Role of Lewis Acid Catalysts in Halogenation

Lewis acid catalysts play a crucial role in electrophilic aromatic substitution reactions, such as chlorination. google.com In the synthesis of this compound, a Lewis acid would be essential if the chlorination step is performed on an electron-deficient aromatic ring.

The catalyst, typically a metal halide like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), functions by polarizing the halogen molecule (e.g., Cl₂), making it a more potent electrophile. This enhanced electrophilicity is necessary to overcome the activation energy barrier for the substitution reaction on the aromatic ring.

For example, in the chlorination of a difluorobenzoic acid derivative, the electron-withdrawing nature of the fluorine atoms and the carboxyl group deactivates the ring towards electrophilic attack. A Lewis acid catalyst would be indispensable to facilitate the introduction of the chlorine atom at the desired position. The choice of catalyst and reaction conditions can also influence the regioselectivity of the chlorination.

Nucleophilic Aromatic Substitution for Fluorine Introduction

While the previously described routes primarily involve electrophilic substitution, nucleophilic aromatic substitution (SNA) can also be a viable strategy for introducing fluorine atoms onto an aromatic ring. This approach is particularly effective when the ring is activated by strongly electron-withdrawing groups.

In a hypothetical synthetic route, one could start with a polychlorinated benzoic acid derivative and selectively replace one or more chlorine atoms with fluorine using a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). The success of such a reaction is highly dependent on the substitution pattern of the starting material, as the activating groups must be in positions ortho or para to the leaving group (the chlorine atom).

This strategy, known as the Halex process, is often employed in industrial settings for the synthesis of fluoroaromatics. However, for the specific substitution pattern of this compound, achieving the desired regioselectivity through nucleophilic substitution could be challenging.

Considerations for Industrial Scale Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges. These include cost-effectiveness of starting materials, reaction safety, waste management, and process efficiency.

Reaction conditions must be carefully optimized for large-scale production. This includes managing the heat generated in exothermic reactions, ensuring efficient mixing in large reactors, and handling hazardous reagents like thionyl chloride and strong acids safely. sigmaaldrich.com The use of corrosive materials also necessitates specialized equipment.

Waste minimization and environmental considerations are also significant. The development of catalytic processes and the recycling of solvents and catalysts are important aspects of a sustainable industrial synthesis.

Advanced Synthetic Approaches and Emerging Methodologies

To address the challenges of traditional batch synthesis, modern methodologies are being explored to improve the efficiency, safety, and sustainability of chemical manufacturing.

Continuous Flow Processes for Enhanced Efficiency

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of this compound. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. google.comfluoromart.com

This enhanced control can lead to higher yields, improved selectivity, and safer operation, particularly for highly exothermic or hazardous reactions. google.comfluoromart.com For instance, the conversion of 2-chloro-3,6-difluorobenzoic acid to the corresponding acyl chloride using a chlorinating agent could be performed more safely and efficiently in a flow reactor. google.comfluoromart.com The small reactor volume minimizes the amount of hazardous material present at any given time, reducing the risk of accidents.

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, precise temperature control |

| Mixing | Can be challenging on a large scale | Efficient mixing due to small channel dimensions |

| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |

| Scalability | Requires larger vessels | Scaled by running for longer times or in parallel |

| Process Control | Less precise | Precise control over reaction parameters |

Application of Phase Transfer Catalysts

Phase transfer catalysis (PTC) is a powerful technique that can facilitate reactions between reagents located in different immiscible phases, such as an aqueous phase and an organic phase. nih.gov A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (usually an anion) from one phase to the other, where the reaction can occur. nih.gov

In the synthesis of this compound, PTC could be beneficial in several steps. For example, if a nucleophilic substitution reaction with a fluoride salt (which is often soluble in water but not in organic solvents) is employed to introduce the fluorine atoms, a phase transfer catalyst could significantly enhance the reaction rate.

Similarly, in the carboxylation step, if a salt of the aromatic precursor is reacted with carbon dioxide, a phase transfer catalyst could improve the efficiency of the reaction. The use of PTC can often lead to milder reaction conditions, reduced reaction times, and higher yields compared to conventional methods. nih.gov

Novel Catalytic Systems for Halogenation

One innovative approach involves the use of solid acid catalysts. For instance, in the synthesis of structurally similar halogenated aromatic compounds, ferric solid superacids have been employed to catalyze hydrolysis steps, replacing highly corrosive liquid acids like sulfuric acid. google.com This type of catalyst offers significant advantages, including easier separation from the reaction mixture, reduced equipment corrosion, and potentially higher yields, with some processes reporting improvements from 90% to 95%. google.com Such solid-state catalysts represent a significant step forward in creating safer and more economical synthetic routes.

Another area of development is the use of different metal-based catalytic systems. A patented method for producing related fluorobenzyl chlorides utilizes a catalytic system composed of iron(II) chloride tetrahydrate (FeCl₂·4H₂O) and formamide (B127407) in the presence of a chlorine source like tetrachloromethane. chemicalbook.comgoogle.com This system operates at elevated temperatures and pressures within an autoclave, demonstrating a chemoselective reaction. chemicalbook.com While applied to a different starting material, the principle of using an iron-based catalyst for targeted chlorination highlights a move away from traditional, non-catalytic halogenating agents. These novel systems often result in higher yields, with some achieving up to 98%, and avoid the use of aggressive reagents like elemental chlorine or hydrogen chloride, thereby minimizing equipment corrosion and the formation of hazardous byproducts. google.com

Comparative Analysis of Synthetic Pathways

Yield and Purity Assessments of Different Methods

The efficiency of a synthetic pathway is primarily judged by the yield and purity of the final product. While specific data for this compound is proprietary, data from closely related industrial syntheses provide valuable benchmarks for comparison.

Traditional methods using thionyl chloride or oxalyl chloride are well-established and can produce high-purity acyl chlorides. However, the yields can be variable, and the purification process required to remove byproducts and excess reagent can lead to product loss.

Novel catalytic systems often demonstrate superior performance in terms of yield. For example, processes for related compounds that utilize specialized catalysts report significant improvements. A method employing a ferric solid superacid catalyst achieved a product yield of 95% with a purity of 99.7%. google.com Similarly, a process for synthesizing 2-chloro-6-fluorobenzoic acid, the precursor to the target compound, reported a yield of 90% and a purity of 99.2%. google.com These figures suggest that modern catalytic approaches can deliver both high yield and high purity, which are critical for industrial-scale production.

Table 1: Comparative Yield and Purity in Halogenated Aromatic Syntheses The following table is based on data for structurally similar compounds and is representative of the performance of different synthetic methodologies.

| Synthetic Method | Key Reagents/Catalyst | Reported Yield (%) | Reported Purity (%) | Source |

|---|---|---|---|---|

| Traditional Hydrolysis | 85% Sulfuric Acid | ~90% | 99.0% | google.com |

| Novel Solid Acid Catalyst | Ferric Solid Superacid | 95% | 99.7% | google.com |

| Novel Iron-Based Catalyst | FeCl₂·4H₂O / Formamide | up to 98% | Not Specified | google.com |

Environmental and Economic Impact of Synthesis Routes

The environmental and economic footprint of a chemical process is of increasing importance, driven by regulatory pressures and a focus on sustainable manufacturing. imarcgroup.com

Environmental Impact: Traditional chlorination methods present notable environmental and safety challenges.

Thionyl Chloride (SOCl₂): This reagent is highly corrosive and toxic. nih.gov Its reaction with carboxylic acids produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, both of which are hazardous, corrosive, and require scrubbing systems to prevent their release into the atmosphere. libretexts.orgnih.gov

Oxalyl Chloride ((COCl)₂): While often resulting in cleaner reactions, oxalyl chloride decomposes into volatile byproducts: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl). wikipedia.org Carbon monoxide is a toxic gas, and the use of N,N-dimethylformamide (DMF) as a catalyst with oxalyl chloride can produce dimethylcarbamoyl chloride, a potent carcinogen. wikipedia.org

Novel catalytic systems are often designed to be "greener." The use of a recyclable solid superacid catalyst, for example, avoids the harsh liquid acids and their associated disposal challenges. google.com Similarly, catalytic systems that avoid corrosive reagents like HCl can reduce equipment corrosion and the generation of acidic waste streams. google.com

Economic Impact: The economic viability of a synthesis route is determined by raw material costs, energy consumption, and capital expenditure on equipment.

Reagent Costs: Thionyl chloride is generally less expensive than oxalyl chloride, making it a common choice for large-scale industrial processes despite its handling difficulties. wikipedia.orgreddit.com

Equipment and Operating Costs: The corrosive nature of reagents like SOCl₂ and the byproducts from both traditional methods necessitate the use of expensive, corrosion-resistant reactors and handling equipment. This increases the capital investment required for a manufacturing plant. google.comgoogle.com The energy required to manage and scrub toxic gaseous byproducts also adds to the operating costs.

Catalyst-Based Economies: Novel catalytic routes can offer significant economic advantages. Solid catalysts reduce the need for costly corrosion-resistant materials. google.com Higher yields and purities, as noted in section 2.4.1, translate directly to economic benefits by maximizing output from a given amount of raw material and simplifying purification steps. The global market for acid chlorides is influenced by these factors, with a continuous drive towards more efficient and cost-effective production methods. emergenresearch.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-chloro-3,6-difluorobenzoic acid |

| Thionyl chloride |

| Oxalyl chloride |

| Sulfuric acid |

| Iron(II) chloride tetrahydrate |

| Formamide |

| Tetrachloromethane |

| Hydrogen chloride |

| Sulfur dioxide |

| Carbon monoxide |

| Carbon dioxide |

| N,N-dimethylformamide |

| Dimethylcarbamoyl chloride |

| 2-chloro-6-fluorobenzaldehyde |

Reaction Mechanisms and Reactivity of 2 Chloro 3,6 Difluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reactions of 2-Chloro-3,6-difluorobenzoyl chloride involve nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion, which is an excellent leaving group. pearson.com The general mechanism for these transformations is fundamental to the synthesis of a wide range of derivatives from this acyl chloride.

When this compound is treated with primary or secondary amines, it readily forms the corresponding N-substituted amides. The reaction proceeds through a nucleophilic acyl substitution mechanism where the nitrogen atom of the amine acts as the nucleophile. pearson.com The lone pair of electrons on the nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion and a proton from the nitrogen to yield the stable amide product and hydrochloric acid. pearson.comresearchgate.net Due to the formation of HCl, the reaction is typically carried out in the presence of a base (often an excess of the amine itself or a non-nucleophilic base like triethylamine) to neutralize the acid. pearson.com

The reaction can be summarized as follows:

Step 1: The amine nucleophile attacks the carbonyl carbon.

Step 2: A tetrahedral intermediate is formed.

Step 3: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion.

Step 4: A proton is removed from the nitrogen atom, yielding the final amide.

In a similar fashion, this compound reacts with alcohols to produce esters. The hydroxyl group (-OH) of the alcohol functions as the nucleophile, attacking the carbonyl carbon. youtube.com This reaction also proceeds via the classic nucleophilic acyl substitution pathway, resulting in the formation of an ester and hydrochloric acid. pearson.comyoutube.com Like the amidation reaction, a base such as pyridine (B92270) is often added to scavenge the HCl byproduct, which can otherwise participate in side reactions.

The mechanistic steps are analogous to amide formation:

Step 1: The oxygen atom of the alcohol attacks the carbonyl carbon. youtube.com

Step 2: A tetrahedral intermediate with a positively charged oxygen is formed.

Step 3: The intermediate eliminates the chloride ion. youtube.com

Step 4: The protonated ester is deprotonated by a base (like the chloride ion or an added scavenger) to give the final ester product. youtube.com

Acylation reactions involving benzoyl chlorides can proceed through different mechanistic pathways, primarily categorized as a concerted or stepwise addition-elimination pathway (often represented as Sɴ2-like) or an ionization pathway (Sɴ1-like).

Addition-Elimination (Tetrahedral Intermediate) Pathway: This is the most common pathway for reactions with strong nucleophiles. It involves the direct attack of the nucleophile on the carbonyl carbon to form a transient tetrahedral intermediate. This intermediate then eliminates the chloride leaving group to yield the final product. This pathway is analogous to the Sɴ2 mechanism in that it involves the direct participation of the nucleophile in the rate-determining step.

Ionization (Acylium Ion) Pathway: In certain conditions, particularly with weakly nucleophilic solvents and substrates that can stabilize a positive charge, the reaction can proceed through an Sɴ1-type mechanism. researchgate.net This pathway involves the initial, rate-limiting ionization of the acyl chloride to form a resonance-stabilized acylium ion (R-C≡O⁺). nih.govmasterorganicchemistry.com This highly electrophilic intermediate is then rapidly captured by the nucleophile. For this compound, the electron-withdrawing substituents would generally destabilize a carbocation, making this pathway less favorable than for benzoyl chlorides with electron-donating groups. However, in strongly ionizing, non-nucleophilic solvents, this pathway can become competitive.

The choice between the addition-elimination and ionization pathways is heavily influenced by the reaction conditions, specifically the polarity of the solvent and the strength of the nucleophile.

Solvent Polarity: Highly polar, weakly nucleophilic solvents (e.g., fluorinated alcohols like hexafluoroisopropanol) can facilitate the ionization pathway. These solvents are effective at stabilizing the charged acylium ion intermediate and the departing chloride ion, thereby lowering the activation energy for the Sɴ1-like process. In less polar or more nucleophilic solvents, the addition-elimination mechanism is typically favored.

Nucleophilicity: The strength of the nucleophile plays a critical role. Strong nucleophiles (e.g., primary amines) will readily attack the carbonyl carbon, favoring the direct addition-elimination pathway. researchgate.net Weaker nucleophiles (e.g., alcohols, water) are less reactive, and for these reactions, the ionization pathway can become more significant, especially if the solvent is highly ionizing. The interplay between solvent and nucleophile determines the dominant reaction channel.

| Condition | Favored Mechanistic Pathway | Rationale |

|---|---|---|

| Strong Nucleophile (e.g., Amines) | Addition-Elimination | The nucleophile is reactive enough to directly attack the carbonyl carbon without prior ionization. researchgate.net |

| Weak Nucleophile (e.g., Alcohols) in a Non-Polar Solvent | Addition-Elimination (Slow) | The nucleophile is not strong enough to promote a fast reaction, and the solvent cannot support ion formation. |

| Weak Nucleophile in a Highly Polar/Ionizing Solvent | Ionization (Sɴ1-like) | The solvent assists in the departure of the leaving group to form an acylium ion, which is then attacked by the weak nucleophile. |

Friedel-Crafts Acylation

This compound can serve as an acylating agent in Friedel-Crafts acylation reactions. This electrophilic aromatic substitution reaction allows for the introduction of the 2-chloro-3,6-difluorobenzoyl group onto another aromatic ring, forming a diaryl ketone. masterorganicchemistry.com This reaction is a cornerstone of carbon-carbon bond formation in aromatic chemistry.

Friedel-Crafts acylation requires a strong Lewis acid catalyst, with aluminum trichloride (B1173362) (AlCl₃) being a common choice. masterorganicchemistry.comyoutube.com The role of the catalyst is to activate the acyl chloride, making it a much more potent electrophile. youtube.com

The mechanism proceeds as follows:

Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride. youtube.com

Generation of the Acylium Ion: This coordination weakens the C-Cl bond, facilitating its cleavage to generate a highly reactive, resonance-stabilized acylium ion and the [AlCl₄]⁻ complex. nih.govmasterorganicchemistry.com

Electrophilic Attack: The acylium ion acts as the powerful electrophile that is attacked by the electron-rich π-system of another aromatic molecule (the substrate), forming a new C-C bond and a resonance-stabilized carbocation intermediate (a sigma complex). youtube.com

Rearomatization: The [AlCl₄]⁻ complex abstracts a proton from the carbon atom where the acyl group was added, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst, with HCl as a byproduct. youtube.com

A key advantage of Friedel-Crafts acylation is that the product, a ketone, is less reactive than the starting aromatic substrate due to the electron-withdrawing nature of the carbonyl group, which prevents multiple acylations from occurring. google.com

| Component | Function |

|---|---|

| This compound | Acylating Agent (Electrophile Precursor) |

| Aromatic Substrate (e.g., Benzene) | Nucleophile |

| Lewis Acid (e.g., AlCl₃) | Catalyst (Activates the Acylating Agent) youtube.comgoogle.com |

Substrate Scope and Reactivity of Activated Aromatic Rings

In Friedel-Crafts acylation reactions, this compound serves as an acylating agent, reacting with a range of aromatic substrates in the presence of a Lewis acid catalyst. The success and rate of these reactions are highly dependent on the nature of the aromatic ring.

Activated aromatic rings, those bearing electron-donating groups (EDGs), are particularly suitable substrates for acylation with this compound. Such groups increase the nucleophilicity of the aromatic ring, facilitating the electrophilic attack by the acylium ion generated from the benzoyl chloride.

The reactivity of the aromatic substrate generally follows the order of the activating strength of the substituent. Highly activated systems such as phenols, anilines, and their derivatives are expected to react readily. However, the presence of functional groups that can coordinate with the Lewis acid catalyst, such as amines and alcohols, may require protective strategies to avoid catalyst deactivation and unwanted side reactions.

| Aromatic Substrate Type | Activating Group | Expected Reactivity with this compound |

| Phenols | -OH | High |

| Anilines | -NH2, -NHR, -NR2 | High (may require protection) |

| Alkoxybenzenes | -OR | Moderate to High |

| Alkylbenzenes | -R | Moderate |

Deactivated aromatic rings, which contain electron-withdrawing groups (EWGs), are generally poor substrates for Friedel-Crafts acylation and may not react effectively with this compound under standard conditions .

Regioselectivity and Steric Considerations

The position of acylation on the aromatic ring, or regioselectivity, is governed by both the directing effects of the substituents on the aromatic substrate and the steric bulk of the acylating agent.

For monosubstituted benzene (B151609) derivatives, the directing effect of the existing substituent is paramount. Electron-donating groups are typically ortho, para-directing, while electron-withdrawing groups are meta-directing. In the case of activated aromatic rings, acylation is expected to occur at the ortho and para positions.

However, the steric hindrance presented by the 2-Chloro-3,6-difluorobenzoyl group, particularly due to the ortho-chloro substituent, can significantly influence the regiochemical outcome. The bulky nature of the acylating agent can disfavor substitution at the sterically hindered ortho position, leading to a preference for acylation at the more accessible para position. This steric effect is a common consideration in Friedel-Crafts acylations with substituted benzoyl chlorides.

In cases where the para position is blocked, or if the activating group is particularly strong, ortho acylation may still be observed, albeit potentially at a lower yield compared to less hindered acylating agents. For disubstituted or polysubstituted aromatic substrates, the regioselectivity will be a cumulative result of the directing effects of all substituents and the steric accessibility of the possible reaction sites.

Influence of Halogen Substituents on Reactivity

The three halogen substituents on the benzoyl chloride ring—a chlorine atom at the 2-position and fluorine atoms at the 3- and 6-positions—exert a profound influence on the molecule's reactivity through a combination of electronic and steric effects.

Ortho Effect in Solvolysis Reactions

The presence of a substituent at the ortho position of a benzoyl chloride can lead to anomalous reaction rates in solvolysis compared to its meta and para isomers, a phenomenon known as the "ortho effect." nih.govnih.govdntb.gov.ua This effect is a composite of steric hindrance and intramolecular interactions.

In the case of this compound, the ortho-chloro and ortho-fluoro (from the 6-position) substituents are expected to sterically hinder the approach of a nucleophile to the carbonyl carbon. This steric inhibition of nucleophilic attack can significantly decrease the rate of reactions that proceed through an associative or addition-elimination mechanism. nih.gov For instance, in solvolysis reactions in highly nucleophilic solvents, where the reaction proceeds via nucleophilic attack on the acyl carbon, the presence of these ortho substituents is anticipated to retard the reaction rate.

Electronic Effects of Fluorine and Chlorine

Both fluorine and chlorine are electronegative atoms and thus exert a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack.

The fluorine atom is more electronegative than chlorine, resulting in a stronger -I effect. Conversely, the +R effect of chlorine is more pronounced than that of fluorine. The combined electronic influence of the 2-chloro, 3-fluoro, and 6-fluoro substituents in this compound results in a highly electrophilic carbonyl carbon.

| Halogen | Electronegativity | Inductive Effect (-I) | Resonance Effect (+R) |

| Fluorine | 3.98 | Strong | Weak |

| Chlorine | 3.16 | Moderate | Moderate |

Steric Hindrance and its Impact on Nucleophilic Attack

The substituents at the 2- and 6-positions (the ortho positions) of the benzoyl chloride create significant steric hindrance around the carbonyl group. This steric bulk impedes the trajectory of incoming nucleophiles, making a direct backside attack on the carbonyl carbon more difficult.

This steric hindrance has a pronounced effect on the mechanism of nucleophilic substitution. For reactions that can proceed through either an associative (bimolecular) or dissociative (unimolecular, SN1-like) pathway, the steric hindrance from the ortho substituents can disfavor the associative pathway. In weakly nucleophilic but highly ionizing solvents, this steric hindrance can promote a dissociative mechanism involving the formation of an acylium ion intermediate. The planarity of the acylium ion would relieve the steric strain present in the tetrahedral intermediate of the associative pathway.

Computational and Theoretical Studies on Reaction Mechanisms

Computational studies on related substituted benzoyl chlorides have been used to:

Calculate the geometries of reactants, transition states, and intermediates: This allows for a detailed understanding of the reaction pathway and the steric effects of substituents. For instance, calculations can determine the extent to which the ortho substituents twist the carbonyl group out of the plane of the aromatic ring, affecting conjugation and reactivity. researchgate.net

Determine the energies of reaction pathways: By calculating the activation energies for different possible mechanisms (e.g., associative vs. dissociative), the most likely reaction pathway under specific conditions can be predicted.

Analyze the electronic structure: Methods like Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and orbital interactions, explaining the electronic effects of the halogen substituents on the reactivity of the carbonyl group.

Model solvent effects: Computational models can incorporate the influence of the solvent on the reaction mechanism, which is crucial for understanding solvolysis reactions.

For this compound, computational studies could provide quantitative insights into the balance between the electronic activation of the carbonyl carbon by the halogen substituents and the steric hindrance they impose on nucleophilic attack. Such studies could also predict the regioselectivity of its Friedel-Crafts reactions with various aromatic substrates by calculating the energies of the possible sigma complexes.

Ab Initio Calculations of Heterolytic Bond Dissociation Energies

Theoretical calculations provide significant insights into the reaction mechanisms of substituted benzoyl chlorides. Ab initio calculations, specifically, have been employed to determine the gas-phase heterolytic bond dissociation energies (HBDEs) for a range of chloro- and fluoro-substituted benzoyl chlorides. researchgate.net These calculations are crucial for understanding the propensity of the carbon-chlorine bond to break, leading to the formation of a cationic acylium intermediate, a key step in dissociative reaction pathways. researchgate.net

The HBDE represents the energy required to cleave the C-Cl bond heterolytically (ArCOCl → ArCO⁺ + Cl⁻). A lower HBDE value suggests a more stable acylium cation and, consequently, a greater propensity for the reaction to proceed via a dissociative (Sₙ1-like) mechanism. researchgate.net

In a comprehensive study by Bentley and Harris, calculations were performed at the HF/6-31G(d) level of theory for various substituted benzoyl chlorides. researchgate.net While specific data for this compound is not explicitly detailed, the study includes data for structurally related compounds such as 2,6-dichlorobenzoyl chloride and 2,6-difluorobenzoyl chloride, which allows for an informed analysis of the electronic and steric effects at play. For instance, ortho-substituents can influence the planarity of the molecule, affecting conjugation and the stability of the resulting cation. researchgate.net The strong electron-withdrawing nature of fluorine and chlorine atoms generally destabilizes the formation of a positive charge on the adjacent carbonyl carbon, which would be expected to increase the HBDE. researchgate.net

The calculated energies for relevant substituted benzoyl chlorides are presented below, providing a basis for understanding the energetic factors governing the reactivity of this compound. researchgate.net

| Substrate | E(ArCOCl) / Hartrees | E(ArCO⁺) / Hartrees | HBDE / kcal mol⁻¹ |

|---|---|---|---|

| Benzoyl chloride | -1220.37050 | -760.60337 | 150.1 |

| 2,6-Dichlorobenzoyl chloride | -1720.12086 | -1260.37391 | 148.9 |

| 2,6-Difluorobenzoyl chloride | -1000.03037 | -540.28117 | 150.7 |

| 4-Chlorobenzoyl chloride | -1380.25203 | -920.48834 | 154.2 |

| 4-Fluorobenzoyl chloride | -900.15573 | -440.39009 | 155.4 |

Data sourced from Bentley and Harris (2011). Calculations performed at the HF/6−31G(d) level. researchgate.net

Correlation with Experimental Solvolysis Rates

A cornerstone in the study of reaction mechanisms is the correlation of theoretical parameters with experimental kinetic data. For the solvolysis of benzoyl chlorides, a strong correlation between the calculated gas-phase heterolytic bond dissociation energies (HBDEs) and the logarithms of the experimental solvolysis rate constants (log k) provides compelling evidence for a dissociative reaction pathway dominated by the formation of an acylium cation intermediate. researchgate.net

The study by Bentley and Harris demonstrated this correlation, showing that substrates reacting via a cationic channel fit this trend. researchgate.net For instance, electron-donating groups lower the HBDE and increase the solvolysis rate, while electron-withdrawing groups have the opposite effect. researchgate.net The position of the substituents is also critical; ortho-substituents can introduce steric effects that may twist the carbonyl group out of the plane of the aromatic ring, influencing resonance stabilization and thus altering both the HBDE and the reaction rate. researchgate.net For 2,6-disubstituted benzoyl chlorides, this steric effect can accelerate solvolysis by relieving ground-state strain upon ionization, even if the substituents are electronically deactivating. researchgate.net

Given the substitution pattern of this compound, with electron-withdrawing halogens at three positions, a relatively high HBDE and consequently a slower solvolysis rate would be predicted compared to unsubstituted benzoyl chloride, assuming the reaction proceeds through a cationic intermediate.

| Substrate | HBDE / kcal mol⁻¹ | log (k/s⁻¹) in 97H at 25°C |

|---|---|---|

| Benzoyl chloride | 150.1 | -4.23 |

| 4-Chlorobenzoyl chloride | 154.2 | -5.33 |

| 4-Fluorobenzoyl chloride | 155.4 | -5.26 |

Data sourced from Bentley and Harris (2011). researchgate.net

DFT Calculations for Reactivity and Intermediate Stability

Density Functional Theory (DFT) calculations offer a more sophisticated level of theoretical analysis for probing the reactivity and stability of intermediates in chemical reactions. For compounds like this compound, DFT methods can be used to model the geometry, electronic structure, and relative energies of the reactant, transition states, and the key acylium ion intermediate.

DFT studies on related aromatic systems have shown that the stability of the acylium cation is paramount in determining the feasibility of a dissociative reaction mechanism. The distribution of positive charge in the intermediate is heavily influenced by the electronic effects of the substituents. In the case of this compound, the chlorine and two fluorine atoms are strong σ- and π-electron withdrawing groups. Their presence is expected to significantly destabilize the positively charged acylium ion intermediate through inductive effects.

Computational studies on substituted chalcones and other aromatic systems using DFT have demonstrated that the positions of halogen substituents markedly affect the molecule's electronic properties, such as the HOMO-LUMO energy gap, which is an indicator of chemical reactivity. nih.gov For this compound, the combined electron-withdrawing effects of the three halogen substituents would lead to a highly electron-deficient aromatic ring and carbonyl carbon. This would make the formation of the acylium cation energetically unfavorable, suggesting that a purely dissociative Sₙ1 mechanism is unlikely. Instead, the reaction may proceed through an associative or concerted (Sₙ2-like) mechanism, where the attack of a nucleophile is involved in the rate-determining step, avoiding the formation of a high-energy cationic intermediate. DFT calculations can elucidate this by modeling the transition states for both associative and dissociative pathways, allowing for a comparison of their activation barriers.

Applications of 2 Chloro 3,6 Difluorobenzoyl Chloride in Chemical Synthesis

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, 2-Chloro-3,6-difluorobenzoyl chloride serves as a key building block for the development of novel therapeutic agents across various disease areas. The presence of the difluorobenzoyl moiety is of particular interest as fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug molecules.

The reactivity of the acyl chloride group in this compound allows for its facile reaction with a variety of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is harnessed to construct complex molecular architectures with desired pharmacological profiles.

The incorporation of fluorine into drug candidates can lead to enhanced bioactivity. While direct synthesis examples using this compound for a broad range of fluorinated drug candidates were not prevalent in the searched literature, the importance of fluorinated benzoyl moieties in medicinal chemistry is well-established. The 2-chloro-3,6-difluoro substitution pattern offers a unique electronic and steric profile that can be exploited in drug design to improve interactions with biological targets.

This compound has been utilized in the synthesis of novel antifungal agents. Specifically, it is a precursor in the preparation of a series of 6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles. These compounds have been investigated for their in vitro activity against various strains of Candida albicans. The synthesis involves the reaction of the corresponding 2-amino-6-fluorobenzothiazole (B1267395) derivative with a difluorobenzoyl chloride. While the specific isomer this compound is not explicitly mentioned as the sole reagent in the available abstracts, the general synthetic route highlights the utility of difluorobenzoyl chlorides in generating these antifungal compounds.

The table below summarizes the key components in the synthesis of these potential antifungal agents.

| Precursor | Reagent | Synthesized Compound Class |

| 2-Amino-6-fluoro-4-chlorobenzothiazole | Difluorobenzoyl chloride | 6-Fluoro-4-chloro-2-(difluorobenzoyl)aminobenzothiazole |

| 2-Amino-6-fluoro-5-chlorobenzothiazole | Difluorobenzoyl chloride | 6-Fluoro-5-chloro-2-(difluorobenzoyl)aminobenzothiazole |

| 2-Amino-6-fluoro-7-chlorobenzothiazole | Difluorobenzoyl chloride | 6-Fluoro-7-chloro-2-(difluorobenzoyl)aminobenzothiazole |

Research into the applications of this compound in the synthesis of kinase inhibitors is an area of interest. Kinase inhibitors are a major class of targeted cancer therapies, and the unique substitution pattern of this reagent could be beneficial in designing selective inhibitors. However, specific examples detailing the use of this compound in the synthesis of kinase inhibitors were not identified in the performed search.

The development of new anti-inflammatory and analgesic drugs is a continuous effort in medicinal chemistry. The structural features of this compound make it a candidate for incorporation into novel non-steroidal anti-inflammatory drugs (NSAIDs) or other analgesic compounds. The introduction of the 2-chloro-3,6-difluorobenzoyl moiety could modulate the activity and selectivity of these agents, potentially leading to improved therapeutic profiles. Despite this potential, specific research articles detailing the synthesis of anti-inflammatory or analgesic derivatives using this compound were not found in the conducted literature search.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. The diaryl ether and diaryl thioether classes of NNRTIs often feature substituted phenyl rings. The unique electronic properties of the 2-chloro-3,6-difluorobenzoyl group could be advantageous in the design of new NNRTIs with improved resistance profiles. However, a direct synthetic application of this compound in the synthesis of HIV-1 reverse transcriptase inhibitors was not identified in the available research.

The search for new and effective antimalarial agents is a global health priority. Many antimalarial drugs are heterocyclic compounds, and the modification of their structures is a key strategy in overcoming drug resistance. The 2-chloro-3,6-difluorobenzoyl moiety could be incorporated into known antimalarial scaffolds to explore new structure-activity relationships. Nevertheless, specific examples of this compound being used as an intermediate in the synthesis of antimalarial agents were not found in the performed literature review.

Modification of Biological Activity and Metabolic Stability in Drug Design

The incorporation of the 2-chloro-3,6-difluorobenzoyl moiety into a drug candidate is a strategic approach used in medicinal chemistry to enhance its pharmacological profile. The presence and specific placement of halogen atoms can profoundly alter a molecule's biological activity and metabolic stability.

Key Research Findings on Halogenation Effects:

| Modification Strategy | Effect on Drug Properties | Rationale |

| Introduction of Fluorine | Can increase binding affinity and metabolic stability. | Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. It can also block sites susceptible to metabolic oxidation. |

| Introduction of Chlorine | May enhance intrinsic biological activity and modulate lipophilicity. | A chlorine atom can serve as a modulator of activity and its presence on an aromatic ring can diminish unwanted reactivity, preventing the formation of toxic metabolites like epoxides. |

| Combined Halo-substitution | Provides a unique combination of steric and electronic properties to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. | Unsubstituted benzene (B151609) rings can be structural liabilities, subject to oxidation by cytochrome P450 enzymes. Deactivating the ring with electron-withdrawing groups like chlorine and fluorine makes it more resistant to this metabolic pathway, thereby increasing the drug's stability and bioavailability. |

In drug design, chemists often use bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of hydrogen atoms with chlorine or fluorine is a common tactic to address issues like metabolic instability. By blocking sites vulnerable to enzymatic attack, the 2-chloro-3,6-difluorobenzoyl group can help prolong the active life of a drug in the body.

Case Studies in Pharmaceutical Development

While specific, publicly disclosed drug candidates synthesized directly from this compound are limited in detailed literature, its utility is demonstrated in studies focused on creating new fluorinated compounds. Research has shown that using this compound as a key intermediate allows for the synthesis of novel fluorinated drug candidates. In one area of study, the resulting compounds exhibited improved bioactivity, particularly against resistant strains of pathogens, highlighting the compound's value in medicinal chemistry for overcoming drug resistance.

Agrochemical Chemistry

Similar to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical sector for the production of crop protection agents.

Intermediate in the Synthesis of Pesticides

The compound is a precursor for various pesticides, including insecticides, acaricides, and others. Its unique chemical properties, derived from the halogenated benzene ring, contribute to developing agrochemicals with enhanced efficacy against pests. It is a key component in the synthesis of the benzoylurea (B1208200) class of insecticides.

Synthesis of Insecticides (e.g., Chlorfluazuron, Pyrifluron)

This compound is a precursor to 2,6-difluorobenzoyl isocyanate, a critical intermediate for a class of insecticides known as benzoylureas. These insecticides act by inhibiting chitin (B13524) synthesis in insects, which disrupts the molting process and is lethal to the pest.

The synthesis pathway generally involves the conversion of a 2,6-difluorobenzamide (B103285) precursor (derivable from this compound) into the highly reactive 2,6-difluorobenzoyl isocyanate. This isocyanate is then reacted with a specific aniline (B41778) derivative to produce the final insecticide.

Examples of Benzoylurea Insecticides:

| Insecticide | Key Intermediate | Mechanism of Action |

| Chlorfluazuron | 2,6-difluorobenzoyl isocyanate | Chitin synthesis inhibitor |

| Pyrifluron | 2,6-difluorobenzoyl isocyanate | Chitin synthesis inhibitor |

This synthetic route is central to the production of several widely used insecticides, including hexaflumuron (B1673140) and diflubenzuron, underscoring the industrial importance of fluorinated benzoyl precursors. google.comgoogle.com

Development of Herbicides and Fungicides

The structural motifs derived from this compound are also explored in the development of new herbicides and fungicides. The introduction of chloro- and fluoro- substituents into active molecules is a proven strategy for enhancing their potency and spectrum of activity. While specific commercial herbicides or fungicides directly synthesized from this exact starting material are not extensively documented in available literature, the chemistry of halogenated aromatic compounds is fundamental to modern agrochemical research. For example, related chlorinated compounds like 2-Chloro-3-hydrazinylquinoxaline have been investigated for their potent fungicidal effectiveness against various Candida species, demonstrating the value of such chemical features in the development of novel antifungal agents. chemrxiv.org

Materials Science

While the primary applications of this compound are in the life sciences sectors, its reactive nature gives it potential utility in materials science. Acyl chlorides are commonly used in polymerization reactions to create high-performance polymers.

Research into related compounds suggests potential applications. For instance, other difluorobenzoyl chlorides are used in the development of specialty polymers. Furthermore, studies on chlorofluoro ring-disubstituted compounds have demonstrated their use in synthesizing novel isobutyl phenylcyanoacrylates, which are then used in copolymerization reactions with styrene. These examples indicate that this compound could potentially be used as a monomer or modifying agent in the synthesis of specialized polymers, such as polyamides or polyesters, where high thermal stability, chemical resistance, or specific optical properties are desired.

Precursor for Fluorinated Polymers

In the realm of polymer chemistry, this compound is utilized as a monomer in polycondensation reactions to produce a variety of fluorinated polymers. These polymers are noted for their exceptional properties, which are a direct result of the fluorine content introduced by this precursor.

The synthesis of high-performance fluorinated polyamides and polyimides is a significant application. When reacted with suitable diamine monomers, this compound forms strong amide or imide linkages, creating robust polymer chains. The resulting fluorinated polyamides exhibit enhanced thermal stability and improved solubility in organic solvents compared to their non-fluorinated counterparts. These characteristics are crucial for processing and fabricating these materials into films, fibers, and coatings for demanding industrial applications.

Research findings have indicated that the incorporation of the 2-chloro-3,6-difluorobenzoyl moiety can lead to polymers with low water absorption and high dimensional stability. These properties are particularly valuable in electronics and aerospace industries where materials are exposed to harsh environmental conditions.

Synthesis of Advanced Organic Materials

Beyond its role in polymer synthesis, this compound is a valuable reagent in the creation of a diverse array of advanced organic materials. Its reactivity allows for its incorporation into various molecular frameworks to tailor their functional properties.

One notable area of application is in the synthesis of organic compounds for the agrochemical and pharmaceutical industries. The difluorinated benzoyl group is a common feature in many biologically active molecules. While specific applications in this area are extensive, the use of this compound provides a reliable route to introduce this key structural motif.

Furthermore, this compound is instrumental in the development of materials with specific optical and electronic properties. For instance, it can be used as a building block for the synthesis of liquid crystals. The rigid, fluorinated aromatic core of the molecule can be incorporated into larger structures to induce liquid crystalline phases, which are essential for display technologies. The fluorine atoms can also influence the dielectric anisotropy and other physical properties of the resulting liquid crystal materials.

The versatility of this compound is further demonstrated in its use for preparing specialized organofluorine compounds through various organic reactions. Its ability to undergo nucleophilic substitution reactions at the acyl chloride group, while the aromatic ring remains amenable to further functionalization, makes it a powerful tool for synthetic chemists.

Analytical and Characterization Techniques in Research

Chromatographic Methods (TLC, GC-MS, HPLC-UV/IR) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of 2-Chloro-3,6-difluorobenzoyl chloride and for monitoring the progress of reactions in which it is a reactant or product.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor reaction progress. medcraveonline.com By spotting the reaction mixture on a TLC plate alongside the starting materials and developing it in an appropriate solvent system, the consumption of reactants and formation of products can be visualized, typically under UV light. This allows for a quick determination of reaction completion or the formation of byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the high reactivity and susceptibility to hydrolysis of acyl chlorides, direct analysis of this compound by GC-MS can be challenging. The compound may degrade in the high temperatures of the injection port or react with active sites on the GC column. To overcome this, derivatization is a common strategy. semanticscholar.orgrsc.org The acyl chloride can be converted into a more stable ester or amide derivative prior to analysis. For instance, reaction with an alcohol like 1-propanol (B7761284) in the presence of a base such as pyridine (B92270) would yield a stable propyl ester. researchgate.net This derivative is more volatile and thermally stable, allowing for accurate quantification and identification of impurities by GC-MS. researchgate.net

High-Performance Liquid Chromatography (HPLC-UV/IR): Reverse-phase HPLC (RP-HPLC) is a powerful technique for determining the purity of this compound and its related compounds. ekb.eg A typical method would employ a C18 column with a gradient elution system, often consisting of a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores. This method can effectively separate the target compound from its precursors, byproducts, and hydrolysis products, such as 2-chloro-3,6-difluorobenzoic acid. ekb.eg Careful control of mobile phase pH is necessary to ensure the stability of the acyl chloride during analysis.

Spectroscopic Techniques (NMR, IR, MS) for Structural Elucidation

Spectroscopic methods are crucial for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, corresponding to the two protons on the benzene (B151609) ring. Based on data from similar structures like 2-chlorobenzoyl chloride, these signals would likely appear as complex multiplets in the downfield region (approximately 7.0-8.2 ppm) due to proton-proton and proton-fluorine coupling. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbonyl carbon of the acyl chloride group is expected to have a characteristic chemical shift around 165-170 ppm. The aromatic carbons would appear between 110 and 165 ppm, with their chemical shifts influenced by the attached halogen substituents. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable, providing further structural confirmation.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and positions of the fluorine atoms, with expected signals appearing as distinct multiplets.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

| ¹H | ~ 7.0 - 8.2 | Multiplets (due to H-H and H-F coupling) |

| ¹³C | ~ 165 - 170 (C=O) | Singlet or triplet (coupling to F) |

| ~ 110 - 165 (Aromatic) | Doublets or triplets (due to C-F coupling) | |

| ¹⁹F | Varies | Multiplets |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption for this compound is the intense carbonyl (C=O) stretching band of the acyl chloride functional group, which typically appears in the range of 1770–1815 cm⁻¹. Other significant peaks would include C-F stretching vibrations (typically 1100-1300 cm⁻¹), C-Cl stretching (600-800 cm⁻¹), and aromatic C=C stretching bands (~1450-1600 cm⁻¹). nist.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound (molecular weight: 209.00 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 209 and a characteristic isotope peak ([M+2]⁺) at m/z 211 with an intensity of about one-third of the molecular ion peak, confirming the presence of one chlorine atom. A primary fragmentation pathway would be the loss of the chlorine radical from the acyl group to form the stable 2-chloro-3,6-difluorobenzoyl cation at m/z 174. uni.lu Further fragmentation of this cation would also be observed.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Description |

| 209 / 211 | [C₇H₂Cl₂F₂O]⁺ | Molecular Ion ([M]⁺ / [M+2]⁺) |

| 174 | [C₇H₂ClF₂O]⁺ | Loss of Chlorine radical (-Cl) |

| 146 | [C₆H₂ClF₂]⁺ | Loss of Carbon Monoxide (-CO) |

Computational Modeling for Predicting Reactivity and Stability

Computational chemistry offers valuable insights into the intrinsic properties of this compound, complementing experimental data.

Reactivity Prediction: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to predict its reactivity towards nucleophiles and electrophiles. nih.gov An electrostatic potential map can be generated to visualize electron-rich and electron-deficient regions, identifying the highly electrophilic carbonyl carbon as the primary site for nucleophilic attack.

Stability and Conformational Analysis: Computational models can predict the most stable geometric conformation of the molecule. For substituted benzoyl chlorides, the orientation of the carbonyl group relative to the aromatic ring can be influenced by steric and electronic effects from the ortho substituents. rsc.org These calculations can determine the preferred rotational conformation and the energy barriers between different conformers. Furthermore, thermodynamic parameters such as Gibbs free energy can be calculated to predict the compound's relative stability and the feasibility of its synthetic pathways.

Future Research Directions and Potential Applications

Exploration of Novel Catalytic Systems for Greener Synthesis

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride and phosgene (B1210022), which are effective but pose significant environmental and safety concerns due to their toxicity and the generation of corrosive byproducts. jove.comorganic-chemistry.org Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to 2-Chloro-3,6-difluorobenzoyl chloride through the exploration of novel catalytic systems.

A primary area of investigation is the development of solid-phase catalysts and recyclable catalytic systems. These could replace homogeneous catalysts that are difficult to separate from the reaction mixture, leading to waste and potential product contamination. For instance, research into solid-supported versions of catalysts like N,N-disubstituted formamides, which are known to catalyze reactions with phosgene or thionyl chloride, could lead to more environmentally friendly processes. jove.com The goal is to create systems where the catalyst can be easily filtered out and reused, reducing waste and improving cost-effectiveness.

Another promising avenue is the investigation of biocatalysis. The use of enzymes to catalyze the formation of acyl chlorides from the corresponding carboxylic acids would represent a significant leap forward in green chemistry. While still in its infancy for this class of compounds, enzymatic catalysis could offer high selectivity under mild reaction conditions, avoiding the use of harsh chemicals altogether.

Furthermore, research into alternative chlorinating agents that are less hazardous than those traditionally used is crucial. The development of catalytic systems that can efficiently utilize safer chlorine sources would be a major advancement.

Development of New Derivatives with Enhanced Bioactivity or Material Properties

The true value of this compound lies in its utility as a precursor for a diverse array of derivatives with potentially enhanced biological activity or novel material properties. The presence of the chlorine and fluorine atoms can significantly influence the physicochemical properties of the final molecules, such as lipophilicity and metabolic stability, which are critical for bioactive compounds.

In the realm of agrochemicals, there is significant potential to develop new insecticides. For example, 2,6-difluorobenzoyl chloride is a key intermediate in the synthesis of benzoylurea (B1208200) insecticides like hexaflumuron (B1673140) and diflubenzuron. researchgate.net These compounds act by inhibiting chitin (B13524) synthesis in insects. researchgate.net Future research could focus on using this compound to synthesize new benzoylurea analogues, with the aim of creating pesticides that are more potent, have a broader spectrum of activity, or are more effective against resistant insect strains.

In the pharmaceutical sector, this compound can be used to create a variety of heterocyclic compounds. For instance, 2,6-difluorobenzoyl chloride has been used to prepare novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones, a class of compounds with known pharmacological activities. sigmaaldrich.com By reacting this compound with various amines and other nucleophiles, medicinal chemists can generate libraries of new compounds for screening against a wide range of diseases.

In the field of materials science, the unique substitution pattern of this compound makes it an interesting monomer for the synthesis of high-performance polymers. Aromatic polyethers and other polymers derived from halogenated benzophenones (which can be synthesized from benzoyl chlorides) are known for their thermal stability and chemical resistance. acs.org The incorporation of the 2-chloro-3,6-difluoro moiety could lead to polymers with enhanced properties such as improved flame retardancy, specific optical properties, or better processability.

In-depth Mechanistic Studies of Complex Reactions

While the general mechanisms of reactions involving acyl chlorides, such as Friedel-Crafts acylation and reactions with nucleophiles, are well-established, the specific influence of the 2-chloro-3,6-difluoro substitution pattern on reaction pathways and kinetics is not fully understood. sigmaaldrich.com Future research should focus on in-depth mechanistic studies to elucidate these effects.

For example, in Friedel-Crafts acylation, the reaction proceeds through the formation of an acylium ion. sigmaaldrich.com The electron-withdrawing nature of the chlorine and fluorine atoms in this compound will affect the stability and reactivity of this intermediate. Detailed kinetic studies and computational modeling could provide valuable insights into how these substituents influence the reaction rate and regioselectivity of the acylation of various aromatic substrates.

Similarly, in nucleophilic substitution reactions (e.g., with amines or alcohols), the electronic and steric effects of the ortho-chlorine and fluorine atoms will play a crucial role. Mechanistic studies could help in understanding and predicting the outcomes of these reactions, allowing for better control over product formation and the minimization of side reactions. This knowledge would be invaluable for optimizing the synthesis of the derivatives discussed in the previous section.

Scale-up and Industrial Production Optimization

For this compound to be a truly viable building block for industrial applications, the development of efficient, cost-effective, and scalable production methods is essential. Future research in this area will likely focus on moving from traditional batch processing to more modern continuous manufacturing technologies.

Continuous flow reactors offer several advantages over batch reactors, including better heat and mass transfer, improved safety, and the potential for higher yields and purity. The development of a continuous process for the synthesis of this compound would be a significant step towards its large-scale industrial production. A patent for the continuous production of the related compound 2,6-difluorobenzoyl isocyanate, which involves the use of a tubular reactor and a film evaporator, provides a model for how such a process could be designed. researchgate.net

| Parameter | Current Status | Future Direction |

| Synthesis Reagents | Often reliant on hazardous chemicals like thionyl chloride and phosgene. jove.comorganic-chemistry.org | Development of greener alternatives and biocatalytic methods. |

| Catalysis | Predominantly uses homogeneous catalysts. jove.com | Focus on recyclable solid-phase and heterogeneous catalysts. |